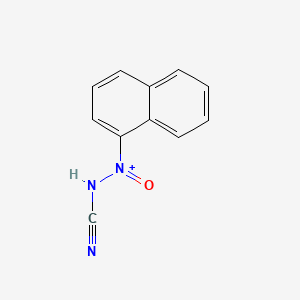
(Cyanoamino)-naphthalen-1-yl-oxoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the azoxy group, which is characterized by the presence of a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. The naphthalene ring structure provides aromatic stability, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of (Cyanoamino)-naphthalen-1-yl-oxoazanium typically involves the reaction of naphthalene derivatives with diazonium salts under specific conditions. One common method includes the reaction of 1-naphthylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with sodium cyanide to introduce the cyano group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(Cyanoamino)-naphthalen-1-yl-oxoazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Cyanoamino)-naphthalen-1-yl-oxoazanium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of (Cyanoamino)-naphthalen-1-yl-oxoazanium involves its interaction with molecular targets through its azoxy and cyano functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The pathways involved include the activation of specific enzymes and the modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
(Cyanoamino)-naphthalen-1-yl-oxoazanium can be compared with other azoxy compounds such as:
1-(Cyano-NNO-azoxy)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1-(Cyano-NNO-azoxy)pyrazole: Contains a pyrazole ring, offering different reactivity and applications.
The uniqueness of this compound lies in its naphthalene ring, which provides additional stability and reactivity compared to its benzene and pyrazole counterparts.
Propriétés
Numéro CAS |
117505-21-2 |
|---|---|
Formule moléculaire |
C11H8N3O+ |
Poids moléculaire |
198.205 |
Nom IUPAC |
(cyanoamino)-naphthalen-1-yl-oxoazanium |
InChI |
InChI=1S/C11H8N3O/c12-8-13-14(15)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,(H,13,15)/q+1 |
Clé InChI |
VUWCLHHFXRLBHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[N+](=O)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















